An In-depth Technical Guide to 5-Cyclopropyl-2-fluoro-4-iodopyridine: Structure, Properties, and Applications
An In-depth Technical Guide to 5-Cyclopropyl-2-fluoro-4-iodopyridine: Structure, Properties, and Applications
This guide provides a comprehensive overview of 5-Cyclopropyl-2-fluoro-4-iodopyridine, a key building block in modern medicinal chemistry. We will delve into its chemical structure, physical properties, synthesis, and reactivity, with a particular focus on its applications in drug discovery and development.
Introduction: A Privileged Scaffold in Drug Discovery
5-Cyclopropyl-2-fluoro-4-iodopyridine is a substituted pyridine derivative that has garnered significant attention in the pharmaceutical industry. The unique combination of a cyclopropyl group, a fluorine atom, and an iodine atom on the pyridine ring imparts a desirable set of properties for the development of novel therapeutics.[1] Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in approved drugs, highlighting their importance in medicinal chemistry.[2] The incorporation of a cyclopropyl moiety can enhance metabolic stability and binding affinity, while the fluorine atom can modulate electronic properties and improve pharmacokinetic profiles.[3][4] The iodo-substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[5][6]
Chemical Structure and Physical Properties
The chemical structure of 5-Cyclopropyl-2-fluoro-4-iodopyridine is characterized by a pyridine ring substituted at the 2-, 4-, and 5-positions.
Table 1: Physicochemical Properties of 5-Cyclopropyl-2-fluoro-4-iodopyridine
| Property | Value | Source |
| Molecular Formula | C8H7FIN | [7] |
| Molecular Weight | 263.05 g/mol | [7] |
| CAS Number | 1034467-84-9 | [7] |
| Appearance | Yellow to Brown Liquid | [7] |
| Purity | ≥90% | [7] |
| Storage Temperature | 2-8 °C | [7] |
Synthesis and Reactivity
The synthesis of 5-Cyclopropyl-2-fluoro-4-iodopyridine and its analogs can be achieved through multi-step synthetic routes. A common strategy involves the construction of the substituted pyridine core followed by the introduction of the iodine atom.
Illustrative Synthetic Pathway
A plausible synthetic route can be envisioned starting from a readily available fluorinated pyridine derivative. The cyclopropyl group can be introduced via a suitable cross-coupling reaction. The final iodination step can be accomplished using an appropriate iodinating agent.
Caption: Key cross-coupling reactions involving 5-Cyclopropyl-2-fluoro-4-iodopyridine.
Analytical Characterization
The structural elucidation and purity assessment of 5-Cyclopropyl-2-fluoro-4-iodopyridine and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure. The chemical shifts and coupling constants of the protons and carbons in the pyridine ring and the cyclopropyl group provide detailed structural information. [8]19F NMR is particularly useful for characterizing fluorinated compounds. [3]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecule, confirming its molecular formula. [9][10]* Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the compound.
Applications in Drug Development
5-Cyclopropyl-2-fluoro-4-iodopyridine is a valuable building block for the synthesis of a wide range of biologically active molecules. [6][11]Its utility stems from the ability to introduce diverse functionalities at the 4-position through the aforementioned cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
The pyridine scaffold is a common feature in drugs targeting a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. [2][11]The substituents on the 5-Cyclopropyl-2-fluoro-4-iodopyridine core can be tailored to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, the cyclopropyl group can enhance metabolic stability and the fluorine atom can improve cell membrane permeability. [1]
Caption: The central role of 5-Cyclopropyl-2-fluoro-4-iodopyridine in the drug discovery process.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Cyclopropyl-2-fluoro-4-iodopyridine. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [12][13][14][15] Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood. [12]* Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12][14]* Avoid inhalation of vapors and contact with skin and eyes. [12][14]* Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [12][14]
Conclusion
5-Cyclopropyl-2-fluoro-4-iodopyridine is a highly versatile and valuable building block for the synthesis of novel pharmaceutical agents. Its unique structural features and predictable reactivity make it an ideal starting point for the development of new drugs targeting a wide range of diseases. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in medicinal chemistry and drug discovery programs.
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